molecular formula C15H30Cl2OS B11462097 1-[(2,3-Dichloropropyl)sulfinyl]dodecane

1-[(2,3-Dichloropropyl)sulfinyl]dodecane

Cat. No.: B11462097
M. Wt: 329.4 g/mol
InChI Key: JIDSQDYITUKUPT-UHFFFAOYSA-N
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Description

1-(2,3-Dichloropropanesulfinyl)dodecane is an organic compound characterized by the presence of a sulfinyl group attached to a dodecane chain. This compound is notable for its unique chemical structure, which includes two chlorine atoms on the propane moiety, making it a subject of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dichloropropanesulfinyl)dodecane typically involves the reaction of 2,3-dichloropropane with dodecanethiol in the presence of an oxidizing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like dichloromethane or toluene.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like distillation and chromatography is essential to obtain high-purity 1-(2,3-dichloropropanesulfinyl)dodecane.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichloropropanesulfinyl)dodecane undergoes several types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: 1-(2,3-dichloropropanesulfonyl)dodecane.

    Reduction: 1-(2,3-dichloropropylthio)dodecane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dichloropropanesulfinyl)dodecane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinyl group.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and detergents.

Mechanism of Action

The mechanism of action of 1-(2,3-dichloropropanesulfinyl)dodecane involves its interaction with various molecular targets:

    Molecular Targets: The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

    Pathways Involved: The compound may participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    1-(2,4-Dinitrophenylsulfanyl)dodecane: Similar in structure but contains a nitrophenyl group instead of a dichloropropane moiety.

    1-Dodecanol: A simpler compound with a hydroxyl group instead of a sulfinyl group.

Properties

Molecular Formula

C15H30Cl2OS

Molecular Weight

329.4 g/mol

IUPAC Name

1-(2,3-dichloropropylsulfinyl)dodecane

InChI

InChI=1S/C15H30Cl2OS/c1-2-3-4-5-6-7-8-9-10-11-12-19(18)14-15(17)13-16/h15H,2-14H2,1H3

InChI Key

JIDSQDYITUKUPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)CC(CCl)Cl

Origin of Product

United States

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